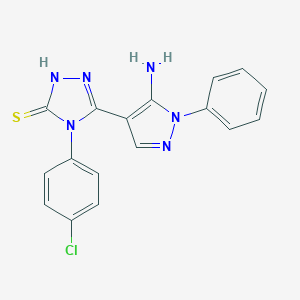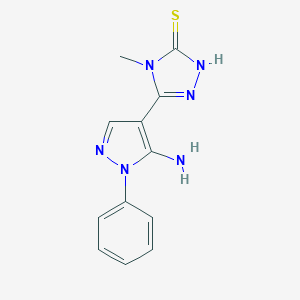
1,3,6,7-tetramethyl-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,7-tetramethyl-2(1H)-quinoxalinone, also known as TMQ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. TMQ is a derivative of quinoxaline, which is a bicyclic compound consisting of a pyrazine ring fused to a benzene ring. The unique structure of TMQ makes it an important molecule for research in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields of science. In chemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications as catalysts in organic reactions. In biochemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been studied for its potential as an antioxidant and radical scavenger. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been studied for its potential applications in pharmacology, including its ability to inhibit the growth of cancer cells and its potential as a treatment for Alzheimer's disease.
作用机制
The mechanism of action of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is not fully understood, but it is believed to involve its ability to scavenge free radicals and inhibit oxidative stress. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has antioxidant and radical scavenging properties, and can protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the growth of cancer cells in vitro, and to have potential as a treatment for Alzheimer's disease. In animal studies, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects and to improve cognitive function in mice.
实验室实验的优点和局限性
One of the advantages of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its relatively simple synthesis method, which allows for large-scale production of the compound. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is also stable under a wide range of conditions, which makes it a useful compound for use in lab experiments. However, one of the limitations of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research on 1,3,6,7-tetramethyl-2(1H)-quinoxalinone. One area of research could focus on the development of new synthetic methods for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could improve the efficiency and yield of the synthesis process. Another area of research could focus on the development of new applications for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, such as its potential as a treatment for neurodegenerative diseases. Finally, research could focus on the development of new derivatives of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could have improved properties and potential applications in various fields of science.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
1,3,6,7-tetramethylquinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3 |
InChI 键 |
IVURBRPZGWNNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)


![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)